Ertiprotafib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Biological Targets

Ertiprotafib's mechanism of action involves several independent biological pathways [1]. The table below details its primary targets and reported potencies.

| Target | Action | Reported Potency (IC₅₀/EC₅₀) |

|---|---|---|

| PTP1B (Protein Tyrosine Phosphatase 1B) | Inhibitor | 1.6 μM (range 1.6 - 29 μM, assay-dependent) [2] [3] |

| IKK-β (IκB kinase beta) | Inhibitor | 400 nM [2] [4] |

| PPARα & PPARβ/δ (Peroxisome Proliferator-Activated Receptors) | Dual Agonist | EC₅₀ ~1 μM for each [2] |

PTP1B Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) [5]. Inhibiting PTP1B was expected to enhance insulin sensitivity, promoting glucose uptake and metabolism [2] [6]. However, a 2020 study revealed that this compound inhibits PTP1B by inducing its aggregation rather than through a specific active-site or allosteric interaction. This atypical, non-specific mechanism is likely linked to its lack of clinical efficacy and adverse effects [3].

Additional Mechanisms: Its activity as a dual PPARα/β agonist contributes to improved glucose homeostasis and reduced lipid levels, while IKK-β inhibition may confer anti-inflammatory properties [2].

The following diagram illustrates the intended multi-target mechanism of action of this compound in the context of insulin signaling, based on initial research hypotheses.

Intended multi-target mechanism of this compound in insulin signaling pathway

In Vitro and In Vivo Data

In Vitro Activity: In addition to the target potency data, this compound's inhibition of IKK-β (IC₅₀ 400 nM) was significantly more potent than its effect on PTP1B's phosphatase activity [2].

In Vivo Efficacy: In diabetic animal models (e.g.,

ob/obmice andfa/farats), oral administration of this compound at 25 mg/kg/day demonstrated significant effects. It lowered fasting blood glucose and insulin levels, improved glucose disposal during tolerance tests, and significantly reduced triglyceride and free fatty acid levels [2].

Key Experimental Protocols

The 2020 study that uncovered the aggregation mechanism of this compound used several key techniques [3]. The workflow of this study is summarized below.

Experimental workflow for elucidating this compound's mechanism of action [3]

Protein Production & Purification: The human PTP1B catalytic domain (residues 1–301) and a longer construct with the disordered C-terminus (residues 1–393) were cloned and expressed in E. coli. Proteins were purified using affinity chromatography (His-trap HP column) and size-exclusion chromatography (Superdex 75). For NMR, uniform isotopic labeling with ²H and ¹⁵N was achieved by growing cells in D₂O-based M9 minimal media [3].

Biomolecular NMR Spectroscopy: Interactions were studied by acquiring 2D [¹H,¹⁵N] TROSY spectra of ²H/¹⁵N-labeled PTP1B. This compound (solubilized in DMSO-d₆) was titrated into the protein sample at increasing molar ratios (1:1 to 1:15). The experiment monitored changes in chemical shift and signal intensity. A lack of specific chemical shift perturbations, coupled with a concentration-dependent loss of signal intensity, indicated non-specific binding and aggregation [3].

Dynamic Light Scattering (DLS): This technique was used to measure the hydrodynamic radius of particles in solution. Samples of PTP1B with increasing molar equivalents of this compound (0 to 15) were analyzed. The results directly confirmed a concentration-dependent increase in particle size, providing physical evidence for this compound-induced aggregation of PTP1B [3].

Research Significance and Legacy

Despite its clinical failure, this compound remains an important case study in drug discovery. It highlights the critical need to understand the precise molecular mechanism of action early in development. Its unexpected mechanism of inducing protein aggregation explains the adverse effects and lack of efficacy, serving as a cautionary tale. Furthermore, it underscores the challenge of developing selective and bioavailable inhibitors for the highly conserved and charged active site of PTP1B, a target that remains of significant interest [3] [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. | Protein Tyrosine Phosphatase 1B Inhibitor... | InvivoChem this compound [invivochem.com]

- 3. The mode of action of the Protein tyrosine phosphatase 1B ... [pmc.ncbi.nlm.nih.gov]

- 4. PTP1B inhibitor this compound is also a potent inhibitor of IκB ... [sciencedirect.com]

- 5. Insights into PTP1B inhibitors as antidiabetic agents [sciencedirect.com]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Core Mechanism of Action: Induction of PTP1B Aggregation

Contrary to the initial hypothesis that Ertiprotafib would act as a direct active-site or allosteric inhibitor, biomolecular NMR spectroscopy studies revealed that it inhibits PTP1B by inducing its concentration-dependent aggregation [1].

This non-specific binding and subsequent aggregation leads to a loss of function, explaining the unusual observation that this compound decreases the melting temperature (Tm) of PTP1B in Differential Scanning Fluorimetry (DSF) assays, whereas most stabilizing binders increase it [1]. This aggregation-based mechanism is now considered a primary reason for the lack of clinical efficacy and the adverse effects observed [1].

Experimental Evidence and Key Data

The table below summarizes the key experimental findings that uncovered this compound's mode of action.

| Assay/Method | Key Observation | Interpretation/Implication |

|---|---|---|

| Biomolecular NMR Spectroscopy [1] | Broadening and loss of NMR signal intensities for PTP1B upon titration with this compound. | Indicates protein aggregation, as the large, non-uniform molecular complexes formed do not yield a detectable NMR signal. |

| Differential Scanning Fluorimetry (DSF) [1] | Concentration-dependent decrease in PTP1B's melting temperature (Tm). | Suggests protein destabilization, contrary to the stabilizing effect of most inhibitors. Served as an initial clue for an atypical mechanism. |

| Dynamic Light Scattering (DLS) [1] | Increase in hydrodynamic radius with higher this compound ratios. | Directly confirms the formation of large, aggregated species. |

Detailed Experimental Protocol

The following workflow outlines the key experiments used to characterize the PTP1B-Ertiprotafib interaction, based on the methodology from the 2020 PLOS ONE study [1].

Experimental workflow for characterizing this compound-induced PTP1B aggregation. [1]

Additional Mechanisms and Contributing Factors

This compound's pharmacological profile is complex, with other reported activities that likely contributed to its clinical failure.

- Off-Target Inhibition: this compound is also a potent inhibitor of IκB kinase β (IKK-β), with an IC₅₀ of 400 nM [2]. IKK-β is a key regulator of the NF-κB pathway, which controls inflammation. This off-target activity complicates the interpretation of phenotypic data based solely on PTP1B inhibition.

- Dual PPAR Agonism: It functions as a dual agonist for the peroxisome proliferator-activated receptors PPARα and PPARγ [1] [3]. This activity, shared with the glitazone class of drugs, contributes to hypoglycemic and anti-lipidemic effects but is distinct from PTP1B inhibition.

Conclusion and Research Implications

This compound serves as a critical case study in drug development. Its primary mechanism of target aggregation is generally undesirable as it can lead to non-specific effects, toxicity, and unreliable cellular activity [1]. The case highlights the importance of:

- Using orthogonal biophysical methods (like NMR and DLS) early in screening to identify aggregation-based inhibitors.

- Thoroughly characterizing the mechanism of action for hits from DSF screens that show target destabilization.

References

Ertiprotafib PTP1B inhibition

Ertiprotafib at a Glance

The table below summarizes key information on this compound as a PTP1B inhibitor.

| Property | Description |

|---|---|

| Primary Target(s) | PTP1B, IκB kinase β (IKK-β), dual PPARα/γ agonist [1] [2] |

| Reported IC₅₀ for PTP1B | 1.6 μM [2] (other sources report up to 29 μM depending on assay conditions [2]) |

| Therapeutic Rationale | Increase insulin & leptin receptor sensitivity for treating Type 2 Diabetes and obesity [3] [4] |

| Clinical Status | Discontinued in Phase II clinical trials [3] [5] [1] |

| Reasons for Failure | Insufficient clinical efficacy, dose-limiting adverse effects, and low selectivity [3] [5] |

Re-evaluated Mechanism of PTP1B Inhibition

Originally classified as a monocarboxylic acid pTyr mimetic, this compound was presumed to be a competitive active-site inhibitor [5]. However, a 2020 study using biomolecular NMR spectroscopy revealed a different mechanism.

- Atypical Binding: this compound lowers the melting temperature of PTP1B, unlike most stabilizing drugs [5].

- Induced Aggregation: The compound binds non-specifically to the PTP1B catalytic domain, inducing concentration-dependent aggregation that inactivates the enzyme [5].

- Implications: This aggregation mechanism likely explains the insufficient efficacy and adverse effects in clinical trials, highlighting that target destabilizers in screening require careful mechanistic follow-up [5].

Key Experimental Evidence and Protocols

The seminal study that uncovered the aggregation mechanism used several techniques to characterize the PTP1B-Ertiprotafib interaction.

Experimental workflow for elucidating this compound's mechanism of action.

Protein Production and Purification

- Constructs: Expressed catalytic domain of human PTP1B (residues 1-301) and a longer construct with the disordered C-terminus (residues 1-393) [5].

- Expression: Used E. coli BL21 (DE3) RIL cells grown in Luria Broth or D₂O-based M9 minimal media for isotopic labeling [5].

- Purification: Employed immobilized metal affinity chromatography (His-trap HP column) followed by size-exclusion chromatography [5].

NMR Spectroscopy for Binding Characterization

- Method: Acquired 2D [¹H,¹⁵N] TROSY spectra on an 800 MHz NMR spectrometer at 298 K [5].

- Titration: Titrated this compound into ¹⁵N-labeled PTP1B at increasing molar ratios (1:1 to 1:15) [5].

- Key Findings: Showed progressive signal broadening and intensity reduction, indicating non-specific binding and aggregation, without specific chemical shift perturbations [5].

Dynamic Light Scattering (DLS) for Aggregation Confirmation

- Method: Used DLS to measure the hydrodynamic size of PTP1B particles [5].

- Protocol: Acquired DLS data for PTP1B with increasing molar ratios of this compound (0, 2, 5, 10, and 15) [5].

- Key Findings: Confirmed a concentration-dependent increase in particle size, directly demonstrating this compound-induced aggregation [5].

Legacy and Current Research Directions

Despite its failure, this compound's story offers valuable lessons and has spurred further research.

- Scaffold for New Inhibitors: this compound has been used as a pharmacophore model for scaffold hopping to discover novel, potentially improved PTP1B inhibitors [6].

- Shift to Natural Products: Many current efforts focus on discovering PTP1B inhibitors from natural products, which offer broad chemical diversity and potentially fewer side effects [3] [7].

- Focus on Allostery and Selectivity: The challenge of achieving selectivity against highly homologous phosphatases like TCPTP has driven research toward allosteric inhibitors, which target less conserved regions of PTP1B [5] [4].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound (PTP 112) | PPAR Agonist [medchemexpress.com]

- 3. Status of research on natural protein tyrosine phosphatase ... [sciencedirect.com]

- 4. The Emerging Target Protein Tyrosine Phosphatase 1B ... [scientificarchives.com]

- 5. The mode of action of the Protein tyrosine phosphatase 1B ... [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel PTP1B inhibitors via pharmacophore ... [sciencedirect.com]

- 7. Discovery of inhibitors of protein tyrosine phosphatase 1B ... [frontiersin.org]

Quantitative Profiling of Ertiprotafib

| Target | Activity | Value | Citation |

|---|---|---|---|

| IKK-β | IC₅₀ (Inhibition Constant) | 400 nM | [1] [2] [3] |

| PTP1B | IC₅₀ (Inhibition Constant) | 1.6 μM | [2] [4] |

| PPARα/PPARβ | EC₅₀ (Activation Constant) | ~1 μM | [2] |

| Property | Details |

|---|---|

| CAS Number | 251303-04-5 |

| Molecular Formula | C₃₁H₂₇BrO₃S |

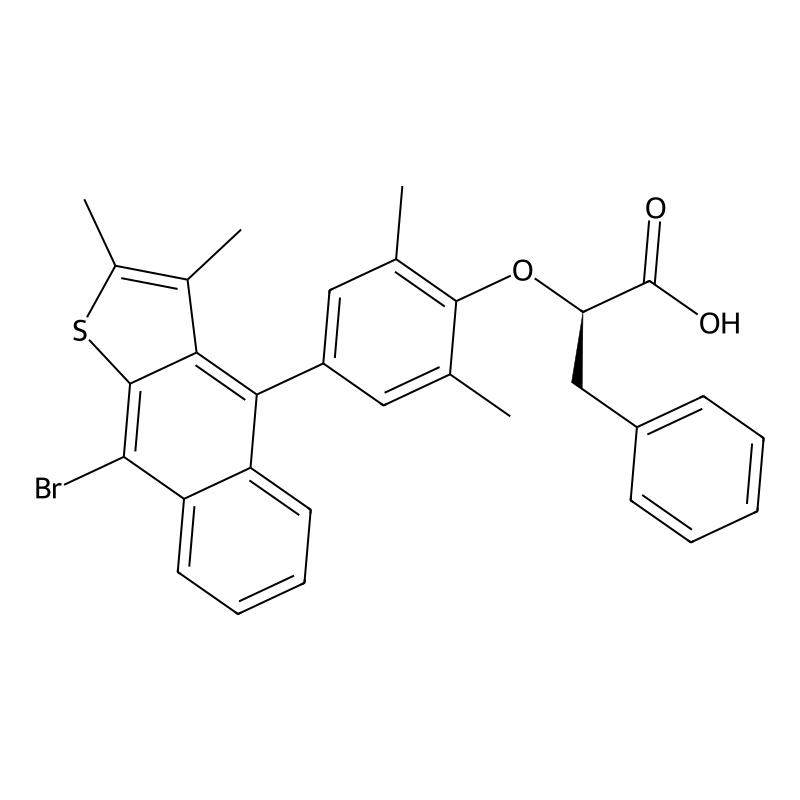

| Molecular Weight | 559.51 g/mol |

| Chemical Name | (2R)-2-(4-{9-bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl}-2,6-dimethylphenoxy)-3-phenylpropanoic acid |

| Development Status | Investigated for Type 2 Diabetes; Phase II clinical trial |

Key Experimental Evidence & Protocols

The primary evidence for Ertiprotafib's IKK-β inhibition comes from a 2007 study. The following describes the core methodology and key findings from that research [1] [3]:

- Experimental Objective: To evaluate whether this compound, a compound developed as a PTP1B inhibitor, also exhibits inhibitory activity against IκB kinase β (IKK-β).

- Key Methodology:

- IKK-β Inhibition Assay: The study used an in vitro kinase assay to measure the ability of this compound to inhibit IKK-β activity. The specific biochemical assay quantified the inhibition of IKK-β-mediated phosphorylation of its substrate, an IκB-derived peptide or protein.

- Data Analysis: The concentration of this compound that caused 50% inhibition of enzyme activity (the IC₅₀ value) was calculated from the assay data, yielding the value of 400 nM.

- Critical Finding: The study concluded that this compound is a potent inhibitor of IKK-β, with an IC₅₀ significantly lower than the concentration required for half-maximal inhibition of PTP1B's phosphatase activity [2]. This revealed its multi-target mechanism.

Biological Context and Significance

To understand this compound's action, it's important to see where IKK-β and PTP1B fit into cellular signaling pathways. The diagram below illustrates the core signaling pathways relevant to this compound's targets.

> Core signaling pathways of this compound's primary targets, IKK-β and PTP1B. It inhibits IKK-β in the pro-inflammatory NF-κB pathway and PTP1B in the metabolic insulin/leptin pathway.

Research Implications and Considerations

This compound is a prime example of the challenges and opportunities in drug development.

- Multi-Target Pharmacology: The discovery that this compound is a potent IKK-β inhibitor helped explain its broad biological effects in vivo, which extended beyond what was expected from PTP1B inhibition alone. These effects included improved glucose metabolism and substantial lipid-lowering in animal models [2] [4].

- Clinical Development Challenge: Despite promising efficacy in preclinical models for type 2 diabetes, this compound's development was complicated by its multi-target nature. This characteristic makes it difficult to attribute therapeutic effects and side effects to a single target, which is a common challenge in drug development [5].

The story of this compound highlights the importance of thorough off-target profiling during drug discovery. Its potent IKK-β inhibition makes it a valuable tool compound for researching the interplay between metabolic and inflammatory diseases.

References

- 1. PTP1B inhibitor this compound is also a potent inhibitor of IκB ... [sciencedirect.com]

- 2. This compound (PTP 112) | PPAR Agonist [medchemexpress.com]

- 3. PTP1B inhibitor this compound is also a potent ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Protein Tyrosine Phosphatase 1B (PTP1B) [mdpi.com]

Multi-Targeted Mechanism of Action

Ertiprotafib's pharmacological activity involves several independent mechanisms, which contributed to both its efficacy and its adverse effects.

| Target | Interaction Type | Reported Potency (IC₅₀/EC₅₀) | Biological Consequence |

|---|---|---|---|

| PPARα | Agonist | EC₅₀ ~1 μM [1] [2] | Improved lipid profiles; lowered triglycerides and free fatty acids [1] |

| PPARγ | Agonist | EC₅₀ ~1 μM [1] [2] | Insulin sensitization; improved glycemic control; adipocyte differentiation [1] |

| PTP1B | Inhibitor | IC₅₀ 1.4 - 1.6 μM [3] [2] | Increased insulin receptor phosphorylation (intended, but mechanism was problematic) [4] |

| IKK-β | Inhibitor | IC₅₀ 400 nM [5] [2] | Anti-inflammatory effects via NF-κB pathway inhibition [5] |

The diagram below illustrates how this compound simultaneously modulates these distinct signaling pathways to exert its combined metabolic effects.

Key Experimental Insights and Protocols

The discontinuation of this compound was primarily due to an atypical mechanism of PTP1B inhibition and the inherent risks of PPAR dual agonism.

Investigation of PTP1B Inhibition via Biomolecular NMR

This methodology revealed that this compound did not inhibit PTP1B through a conventional active-site or allosteric mechanism [4] [6].

- Objective: To characterize the molecular details of the interaction between this compound and PTP1B [4] [6].

- Protein Preparation: The catalytic domain of human PTP1B (residues 1–301) was cloned, expressed in E. coli, and purified using affinity and size-exclusion chromatography. For NMR, uniformly [²H,¹⁵N]-labeled protein was produced by growing cells in D₂O-based M9 minimal media [4] [6].

- NMR Spectroscopy: [¹H,¹⁵N] TROSY spectra of free PTP1B were compared with spectra after titrating increasing molar ratios of this compound. This allowed monitoring of chemical shift perturbations and signal intensity changes [4] [6].

- Key Findings: The study found that this compound binds non-specifically to PTP1B, inducing concentration-dependent protein aggregation. This aggregation, rather than specific binding, led to enzyme inhibition and explained the reduction in PTP1B's melting temperature observed in earlier screens [4] [6].

PPAR Agonism and Preclinical Models

The beneficial metabolic effects were demonstrated in rodent models of insulin resistance [1].

- In Vivo Models: Insulin-resistant rodent models were used to evaluate the compound's efficacy [1].

- Treatment and Endpoints: Animals treated with this compound showed significant improvements in key metabolic parameters compared to controls, including lowered fasting blood glucose and insulin levels, improved glucose tolerance during an oral glucose tolerance test (OGTT), and significantly lowered triglycerides and free fatty acids [1].

- Mechanistic Follow-up: The induction of acyl-CoA oxidase activity in the livers of treated animals provided evidence of PPARα engagement in vivo. Furthermore, in vitro assays using C3H10T(1/2) cells demonstrated that this compound could drive adipocyte differentiation, a hallmark of PPARγ activation [1].

Clinical Trial History and Lessons Learned

This compound advanced to Phase II clinical studies for Type 2 diabetes in both the U.S. and Europe but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [4] [7].

The failure of this compound offers critical lessons for drug development:

- Promiscuous Targeting: Compounds with multiple strong pharmacological activities pose a high risk of off-target effects and complex toxicity profiles, making it difficult to attribute and manage adverse events [8].

- Mechanistic Validation: The discovery that its PTP1B inhibition occurred via protein aggregation highlights the importance of thoroughly understanding a compound's mechanism of action early in development. Destabilizers identified in thermal shift assays should be investigated further [4] [6].

- Class Effects of PPAR Agonists: Other PPARα/γ dual agonists (muraglitazar, tesaglitazar) have also been associated with increased cardiovascular risks and carcinogenicity, suggesting this may be a class-related issue rather than a compound-specific problem [8].

References

- 1. This compound Improves Glycemic Control and Lowers Lipids ... [pubmed.ncbi.nlm.nih.gov]

- 2. PD077523 - this compound [probes-drugs.org]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. The mode of action of the Protein tyrosine phosphatase 1B ... [pmc.ncbi.nlm.nih.gov]

- 5. PTP1B inhibitor this compound is also a potent inhibitor of IκB ... [sciencedirect.com]

- 6. The mode of action of the Protein tyrosine phosphatase 1B ... [journals.plos.org]

- 7. Insights into PTP1B inhibitors as antidiabetic agents [sciencedirect.com]

- 8. PPAR dual agonists: are they opening Pandora's Box? [pubmed.ncbi.nlm.nih.gov]

Quantitative Activity Data

The potency of Ertiprotafib against its various targets is characterized by IC₅₀ and EC₅₀ values, which are crucial for understanding its biological profile. The following table consolidates this key quantitative data.

| Target | Activity | Potency (IC₅₀/EC₅₀) | Citations |

|---|---|---|---|

| PTP1B | Inhibition | 1.6 μM (reported range: 1.6 - 29 μM) | [1] [2] [3] |

| IKK-β | Inhibition | 400 nM | [1] [3] [4] |

| PPARα | Agonism | ~1 μM | [1] [3] |

| PPARβ | Agonism | ~1 μM | [1] [3] |

Experimental Data & Protocols

The biological effects of this compound have been characterized in specific in vitro and in vivo models, with detailed protocols available.

In Vitro Assay Protocol (IKK-β Inhibition)

- Method: The kinase activity of IKK-β was measured using a peptide substrate containing the IκB phosphorylation motif. This compound was tested in doses ranging from 0.001-1 μM.

- Measurement: The phosphorylated peptide product was determined using an ELISA-type assay with time-resolved fluorescence (TRF) measurements.

- Result: This assay yielded an IC₅₀ value of 400 ± 40 nM for IKK-β inhibition [4].

In Vivo Experiment Protocol (Glucose Metabolism)

- Animal Model: 11-week-old male ob/ob mice (leptin-deficient model of diabetes and obesity).

- Dosage & Administration: 25 mg/kg, administered orally (by gavage) daily for 4 days. The compound was formulated in an aqueous suspension of 2% Tween 80 and 0.5% methylcellulose [1].

- Key Measurements:

- Result: Treatment normalized fasting blood glucose and significantly decreased insulin and serum triglyceride levels [4].

Mechanism of Action and Signaling Pathways

This compound's mechanism of action for improving glycemic control is multifaceted, involving several key signaling pathways related to insulin sensitivity and inflammation.

This compound modulates insulin, leptin, and inflammatory signaling pathways by inhibiting PTP1B and IKK-β [1] [5] [6].

Formulation and Solubility

For laboratory research, proper preparation of this compound is essential. Here are two common in vivo formulation protocols.

| Formulation Component | Protocol 1 (Suspension) | Protocol 2 (Clear Solution) |

|---|---|---|

| DMSO | 10% | 10% |

| PEG 300 | 40% | - |

| Tween 80 | 5% | - |

| Saline | 45% | - |

| Corn Oil | - | 90% |

| Final Concentration | 2.5 mg/mL | ≥ 2.5 mg/mL |

| Resulting Solution | Suspended solution | Clear solution |

Preparation Instructions: Add co-solvents sequentially from left to right, with mixing. For the suspension, sonication is recommended [1] [3].

Why Was this compound Discontinued?

Despite its promising multi-target mechanism, this compound was discontinued after Phase II clinical trials for type 2 diabetes [7]. Publicly available sources do not specify the exact reasons, but scientific literature suggests that the development of clinically relevant PTP1B inhibitors has been challenging overall due to issues with undesirable side effects and low selectivity [2].

References

- 1. | Protein Tyrosine Phosphatase 1B Inhibitor... | InvivoChem this compound [invivochem.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound (PTP 112) | PPAR Agonist [medchemexpress.com]

- 4. | this compound 1B inhibitor | IKK-β inhibitor | TargetMol PTP [targetmol.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Protein tyrosine phosphatase 1B in metabolic and ... [pmc.ncbi.nlm.nih.gov]

- 7. - AdisInsight this compound [adisinsight.springer.com]

Ertiprotafib insulin sensitizer

Molecular Mechanisms of Action

Ertiprotafib's pharmacology involves several distinct but complementary mechanisms.

- PTP1B Inhibition: this compound inhibits PTP1B, an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) [1] [2]. Inhibition of PTP1B enhances and prolongs insulin signaling.

- Dual PPAR Agonism: It acts as an agonist for both Peroxisome Proliferator-Activated Receptor alpha and gamma (PPARα and PPARγ) [3] [4]. PPARγ activation improves insulin sensitivity and glucose homeostasis, while PPARα activation lowers lipids, reducing triglyceride and free fatty acid levels [3].

- IkappaB Kinase Beta (IKK-β) Inhibition: this compound is also a potent inhibitor of IKK-β, which contributes to its anti-inflammatory properties [5].

The diagram below illustrates how these mechanisms converge to improve glycemic control and lipid metabolism.

This compound's multi-mechanistic action converges on improved metabolic parameters.

Quantitative Profiling

The table below summarizes key quantitative data for this compound's activity against its primary targets.

| Target | Activity Type | Reported Potency (IC₅₀ or EC₅₀) | Experimental Notes |

|---|---|---|---|

| PTP1B | Inhibition | 1.6 µM to 29 µM [5] | Potency varies with assay parameters [5]. |

| PPARα | Agonism | ~1 µM [3] [5] | Activates transcriptional transactivation [3]. |

| PPARγ | Agonism | ~1 µM [3] [5] | Drives adipocyte differentiation [3]. |

| IKK-β | Inhibition | 400 nM [5] | More potent than PTP1B inhibition in vitro [5]. |

Clinical Development and Challenges

This compound advanced to Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [6] [7] [2].

A 2020 study revealed that this compound's failure was likely due to its atypical mechanism of PTP1B inhibition. Unlike most drugs that stabilize their target, this compound binds non-specifically to the PTP1B catalytic domain, inducing concentration-dependent protein aggregation. This aggregation mechanism, rather than specific active-site or allosteric inhibition, explains the lack of efficacy and adverse effects [6] [8].

Experimental Insights

For researchers, key experimental findings and methodologies are critical.

- PTP1B Aggregation Studies: The 2020 mechanistic study used biomolecular NMR spectroscopy and Dynamic Light Scattering (DLS). Titrating this compound into [²H,¹⁵N]-labeled PTP1B caused widespread signal broadening and loss in 2D [¹H,¹⁵N] TROSY spectra, indicating aggregation. DLS confirmed a direct concentration-dependent increase in particle size [6] [8].

- In Vivo Efficacy: In ob/ob and Zucker fa/fa rodent models, oral administration at 25 mg/kg/day significantly lowered fasting blood glucose and insulin, improved glucose tolerance during an oral glucose challenge, and reduced plasma triglycerides and free fatty acids [3] [5].

Key Takeaways for Researchers

This compound serves as a valuable case study in drug development.

- It demonstrates the potential therapeutic benefits of multi-target strategies for complex metabolic diseases.

- It also highlights a critical pitfall: non-specific mechanisms of action, like target aggregation, can derail otherwise promising compounds.

- The findings underscore the importance of detailed mechanistic studies early in development to triage compounds with undesirable modes of action.

References

- 1. Protein tyrosine phosphatase 1B in metabolic and ... [pmc.ncbi.nlm.nih.gov]

- 2. Insights into PTP1B inhibitors as antidiabetic agents [sciencedirect.com]

- 3. improves glycemic control and lowers lipids via multiple... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 5. | Protein Tyrosine Phosphatase 1B Inhibitor... | InvivoChem this compound [invivochem.com]

- 6. The mode of action of the Protein tyrosine phosphatase 1B ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. The mode of action of the Protein tyrosine phosphatase 1B ... [pmc.ncbi.nlm.nih.gov]

Core Mechanisms of Action (MoA) and Experimental Data

Ertiprotafib's pharmacological activity involved several independent mechanisms, contributing to both its efficacy and challenges [1].

| Mechanism of Action | Biological Function & Rationale | Experimental Evidence & Key Findings |

|---|---|---|

| PTP1B Inhibition [1] [2] | PTP1B negatively regulates insulin & leptin signaling; inhibition improves insulin sensitivity. | In vitro enzyme assays demonstrated direct PTP1B inhibition with non-classic kinetics [1]. Later research revealed inhibition occurs via induction of protein aggregation [3] [4]. |

| Dual PPARα/γ Agonism [1] | PPARγ activation enhances insulin sensitivity; PPARα activation improves lipid profiles. | Cell-based transfection assays showed concentration-dependent activation of PPARα and PPARγ. Adipocyte differentiation in C3H10T1/2 cells confirmed PPARγ activation [1]. |

| IKK-β Inhibition [5] | IKK-β is a key mediator of inflammation-induced insulin resistance; inhibition can improve glycemic control. | In vitro kinase assays identified this compound as a potent IKK-β inhibitor (IC50 of 400 nM), revealing an off-target anti-inflammatory action [5]. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the core methodologies from key studies.

Protocol 1: Assessing PTP1B Inhibition via Aggregation

This protocol is based on the 2020 study that elucidated the atypical mechanism of PTP1B inhibition [3] [4].

- 1. Objective: To characterize the molecular interaction between this compound and PTP1B using biomolecular NMR spectroscopy and determine the mode of inhibition.

- 2. Materials:

- Protein: Recombinant human PTP1B catalytic domain (residues 1–301) or full-length catalytic domain with C-terminal tail (residues 1–393).

- Compound: this compound, solubilized in DMSO-d6.

- Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP.

- 3. Methods:

- NMR Titration: Acquire 2D [1H,15N] TROSY spectra of [2H,15N]-labeled PTP1B. Titrate this compound into the protein sample at increasing molar ratios (e.g., 1:1, 2:1, 5:1, up to 15:1). Monitor for chemical shift perturbations and, critically, a concentration-dependent loss of signal intensity, which indicates aggregation.

- Dynamic Light Scattering (DLS): Measure the hydrodynamic radius of PTP1B samples with increasing molar equivalents of this compound. A shift towards larger particle sizes confirms aggregation.

- Enzyme Kinetics: Perform Michaelis-Menten and Lineweaver-Burk analyses using a substrate like pNPP. The resulting data will show a decrease in Vmax without a consistent change in Km, indicative of a non-competitive or aggregation-based mechanism.

- 4. Analysis: The key outcome is the observation of non-specific binding and protein aggregation as the primary inhibitory mechanism, rather than specific active-site or allosteric blockade.

Protocol 2: Evaluating PPAR Agonist Activity

This protocol is derived from the foundational 2005 pharmacology study [1].

- 1. Objective: To determine if this compound acts as an agonist for PPARα and PPARγ.

- 2. Materials:

- Cell Line: Standard cell lines (e.g., CV-1, COS).

- Plasmids: Expression vectors for PPARα and PPARγ, along with a reporter plasmid (e.g., luciferase) under the control of a PPAR-responsive element.

- 3. Methods:

- Cell Transfection & Treatment: Transfert cells with the PPAR and reporter plasmids. After transfection, treat cells with a concentration range of this compound (e.g., 1 nM to 10 µM) for 24-48 hours. Include known agonists (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα) as positive controls.

- Reporter Gene Assay: Lyse cells and measure reporter gene activity (e.g., luciferase luminescence). Normalize data to control wells.

- Adipocyte Differentiation: Treat C3H10T1/2 mesenchymal stem cells with this compound. Monitor for morphological changes and accumulation of lipid droplets using Oil Red O staining, a hallmark of PPARγ-driven adipogenesis.

- 4. Analysis: Calculate the concentration-dependent induction of reporter activity (EC50) and compare the efficacy to standard agonists. Positive differentiation in the adipocyte assay confirms functional PPARγ agonism.

Signaling Pathways and Experimental Workflow

The diagram below illustrates this compound's multi-target mechanism and the experimental workflow used to validate its PTP1B inhibition mechanism.

> this compound simultaneously inhibits PTP1B, IKK-β and activates PPARs, impacting insulin/leptin signaling, inflammation, and metabolism. The experimental workflow confirms PTP1B inhibition occurs via protein aggregation.

Lessons for Future Drug Development

The this compound case offers critical insights for researchers [6] [3] [4]:

- Target Specificity is Critical: Promiscuous binding and multi-target actions can lead to complex efficacy and safety profiles, complicating clinical development.

- Interrogate Mechanism Early: The atypical thermal destabilization of PTP1B in DSF assays was a key indicator of its unusual aggregation mechanism, highlighting the need for thorough mechanistic studies early in screening.

- Allosteric Inhibition is Viable: Despite this compound's failure, other allosteric PTP1B inhibitors like Trodusquemine have shown promise, suggesting that targeting this enzyme outside its highly conserved active site remains a valid strategy [6].

References

- 1. improves glycemic control and lowers lipids via multiple... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 3. The mode of action of the Protein tyrosine phosphatase 1B ... [pmc.ncbi.nlm.nih.gov]

- 4. The mode of action of the Protein tyrosine phosphatase... | PLOS One [journals.plos.org]

- 5. PTP1B inhibitor this compound is also a potent inhibitor of IκB ... [sciencedirect.com]

- 6. Recent updates on development of protein-tyrosine ... [pubmed.ncbi.nlm.nih.gov]

Quantitative Profile of Ertiprotafib's Activity

| Target | Activity Type | Potency (IC₅₀ / EC₅₀) | Significance / Role |

|---|---|---|---|

| PPARα | Agonist | EC₅₀ ~1 μM [1] [2] | Improves lipid profile, contributes to triglyceride lowering [2]. |

| PPARγ | Agonist | EC₅₀ ~1 μM [1] [2] | Promotes insulin sensitization, drives adipocyte differentiation [2]. |

| PTP1B | Inhibitor | IC₅₀ 1.6 - 29 μM [3] [1] | Increases insulin signaling; inhibits via protein aggregation [3]. |

| IKK-β | Inhibitor | IC₅₀ 400 nM [1] | Potential anti-inflammatory effects; more potent than PTP1B inhibition [1]. |

Mechanism of Action: A Multi-Target Approach

Ertiprotafib's complete mechanism of action in vivo involves multiple independent pathways, which explains its effects on both glucose and lipid metabolism [2]. The following diagram illustrates its core mechanisms.

This compound's multi-target mechanism of action.

Dual PPAR Agonism: this compound activates both PPARα and PPARγ at concentrations comparable to known agonists [2]. PPARγ activation drives adipocyte differentiation in C3H10T1/2 cells, a hallmark of its activity, leading to insulin sensitization [2]. PPARα activation in the liver induces acyl-CoA oxidase activity, explaining the improved lipid profiles and lowered triglycerides observed in treated animals [2].

PTP1B Inhibition: this compound inhibits PTP1B with non-classic kinetics at concentrations above its EC₅₀ for PPAR agonism [2]. Research reveals it inhibits PTP1B by inducing concentration-dependent aggregation of the enzyme, rather than conventional active-site or allosteric inhibition [3]. This aggregation causes insufficient clinical efficacy and adverse effects [3].

Key Experimental Evidence & Protocols

The multi-target pharmacology of this compound was elucidated through a series of key experiments. The workflow below outlines the major questions and methods used.

Experimental workflow used to characterize this compound.

PPAR Agonism and Adipogenesis

- PPAR Transactivation Assays: These experiments demonstrated that this compound activates both PPARα and PPARγ with an EC₅₀ of approximately 1 μM, comparable to known agonists [2].

- Adipocyte Differentiation (C3H10T1/2 cells): Treatment of multipotent C3H10T1/2 cells with this compound drove their differentiation into adipocytes, a specific functional outcome of PPARγ activation [2].

- Acyl-CoA Oxidase Induction: Livers from treated animals showed significant induction of acyl-CoA oxidase activity, a marker of PPARα engagement in vivo [2].

PTP1B Inhibition Mechanism

- Biomolecular NMR Spectroscopy: Titrating this compound into ¹⁵N-labeled PTP1B while acquiring 2D [¹H,¹⁵N] TROSY spectra showed non-specific binding and progressive signal broadening/loss, indicating protein aggregation [3].

- Dynamic Light Scattering (DLS): DLS measurements confirmed a concentration-dependent increase in particle size, directly proving this compound induces PTP1B aggregation [3].

In Vivo Efficacy

- Rodent Models: Studies in insulin-resistant ob/ob and fa/fa rodent models at doses like 25 mg/kg/day showed this compound lowered fasting blood glucose and insulin, improved glucose tolerance during an oral glucose challenge, and substantially reduced triglyceride and free fatty acid levels [2].

Clinical Significance and Research Implications

This compound reached Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [3] [4]. Its failure is attributed to its mechanism of action.

- The Aggregation Problem: The discovery that this compound inhibits PTP1B by inducing aggregation explains the adverse effects and suggests this specific mechanism is not therapeutically viable for this target [3].

- The Multi-Target Lesson: this compound exemplifies the challenges and opportunities of polypharmacology. While its multi-target nature contributed to complex efficacy, it also complicated the interpretation of clinical results [2].

References

- 1. This compound (PTP 112) | PPAR Agonist [medchemexpress.com]

- 2. This compound Improves Glycemic Control and Lowers Lipids ... [pubmed.ncbi.nlm.nih.gov]

- 3. The mode of action of the Protein tyrosine phosphatase 1B ... [pmc.ncbi.nlm.nih.gov]

- 4. A 3D-QSAR model for the development of human PTP1B ... [sciencedirect.com]

Ertiprotafib In Vitro Biological Activity and Assay Overview

Ertiprotafib is a multi-target agent investigated for type 2 diabetes and, more recently, for potential anticancer applications [1] [2]. Its primary in vitro activities are summarized in the table below.

Table 1: Summary of this compound's In Vitro Biological Activities

| Target | Activity | IC₅₀ / EC₅₀ | Assay Description / Key Findings |

|---|---|---|---|

| IKK-β | Inhibitor | 400 nM (IC₅₀) [1] | ELISA-type assay with a peptide substrate containing the IκB phosphorylation motif; phosphorylated product detected via time-resolved fluorescence (TRF) [1] [2]. |

| PTP1B | Inhibitor | 1.6 μM (IC₅₀) [1] | Inhibition of p-nitrophenyl phosphatase activity. Reported IC₅₀ values range from 1.6 to 29 μM, depending on assay parameters [1] [2]. |

| PPARα | Agonist | ~1 μM (EC₅₀) [1] | Acts as a dual agonist for PPARα and PPARβ (PPARδ) [1]. |

| PPARβ | Agonist | ~1 μM (EC₅₀) [1] | Acts as a dual agonist for PPARα and PPARβ (PPARδ) [1]. |

Reported Experimental Methodologies

While complete laboratory manuals are not available, published literature describes the core principles of key assays.

- IKK-β Kinase Activity Assay: this compound was tested in doses ranging from 0.001 to 1 μM. The assay used a peptide substrate containing the IκB phosphorylation motif. The amount of phosphorylated peptide product was quantified using an ELISA-type format with time-resolved fluorescence (TRF) measurements [2].

- PTP1B Enzyme Inhibition Assay: The inhibitory activity against PTP1B was measured by monitoring the enzyme's p-nitrophenyl phosphatase activity [1] [2]. The variability in reported IC₅₀ values (1.6 to 29 μM) highlights that exact buffer composition, substrate concentration, and enzyme preparation are critical experimental parameters [1].

Multi-Target Mechanism of Action

This compound's effects result from its action on multiple targets, which enhances glycemic control and reduces lipids [1]. The following diagram illustrates its integrated mechanism across different pathways.

Application in Advanced Research

The multi-target profile of this compound makes it a valuable tool in modern drug discovery research, as illustrated by its use in a recent proteolysis-targeting chimera (PROTAC) study [3].

- PROTAC Nanoassembly for PTP1B Degradation: In a 2024 study, this compound was employed as the PTP1B-targeting ligand in the synthesis of a PROTAC prodrug for glioblastoma immunotherapy. The PROTAC molecule was conjugated to a photosensitizer and was shown to self-assemble into nanoparticles. In GBM models, these nanoassemblies accumulated in the tumor and were cleaved by the enzyme cathepsin B to release the active PROTAC, which then degraded PTP1B. This approach, combined with photodynamic therapy, reinvigorated T-cell function and demonstrated potent antitumor immunity [3]. This application underscores the continued research utility of this compound beyond its original indication.

Seeking Further Experimental Details

- Consult Original Literature: The most detailed protocols are in the primary research articles that first described this compound. I recommend searching for these specific papers on platforms like PubMed, using terms such as "PTP-112," "PTP1B inhibitor," and "this compound assay."

- Contact Suppliers: Companies that supply this compound for research, such as InvivoChem [1] or MedChemExpress [3], may provide technical data sheets or application notes with more detailed protocols upon request.

References

Introduction to Ertiprotafib and PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), it attenuates insulin signaling, making it a prime therapeutic target for type 2 diabetes and obesity [1] [2]. Despite this promise, developing selective and effective PTP1B inhibitors has been challenging [1].

Ertiprotafib is a small molecule that advanced to Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [3] [4] [2]. It is characterized as a multi-target agent with inhibitory and agonist activities against several key proteins [5] [6]. Research indicates its mechanism of PTP1B inhibition is atypical, involving induction of enzyme aggregation rather than conventional active-site or allosteric inhibition [4].

Quantitative Activity Profile of this compound

The table below summarizes the key quantitative pharmacological data for this compound against its primary targets:

Table 1: Summary of this compound's Biological Activities [5] [6]

| Target | Activity Type | Reported Value (IC₅₀ or EC₅₀) | Notes / Other Reported Values |

|---|---|---|---|

| PTP1B | Inhibition (IC₅₀) | 1.6 μM | Values range from 1.6 μM to 29 μM depending on assay conditions [5]. |

| IKK-β | Inhibition (IC₅₀) | 400 nM | Potency for IKK-β is significantly higher than for PTP1B [5]. |

| PPARα | Agonism (EC₅₀) | ~1 μM | Functions as a dual agonist [5]. |

| PPARβ | Agonism (EC₅₀) | ~1 μM | Functions as a dual agonist [5]. |

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, as cited in the literature.

In Vitro PTP1B and IKK-β Inhibition Assay

This protocol is adapted from assays used to determine the IC₅₀ values for PTP1B and IKK-β [5] [6].

- Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against PTP1B and IKK-β enzymes.

- Materials:

- Recombinant human PTP1B and IKK-β enzymes.

- This compound (e.g., HY-19383, MedChemExpress) dissolved in DMSO.

- PTP1B Substrate: p-nitrophenyl phosphate (pNPP).

- IKK-β Substrate: A peptide containing the IκB phosphorylation motif.

- Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM TCEP.

- ELISA plate reader capable of time-resolved fluorescence (TRF) and absorbance measurements.

- Method:

- PTP1B Enzyme Kinetics:

- Incubate recombinant PTP1B with a range of this compound concentrations (e.g., 0.001-100 μM) and the substrate pNPP.

- Measure the hydrolysis of pNPP to p-nitrophenol by monitoring the increase in absorbance at 405 nm.

- Calculate the rate of reaction and determine the IC₅₀ from the dose-response curve.

- IKK-β Enzyme Kinetics:

- Incubate recombinant IKK-β with this compound (0.001-1 μM) and the specific peptide substrate.

- Detect the phosphorylated peptide product using an ELISA-type assay with TRF detection.

- Plot the signal against the inhibitor concentration to determine the IC₅₀.

- PTP1B Enzyme Kinetics:

- Notes: The reported IC₅₀ for PTP1B is highly variable (1.6-29 μM) depending on assay conditions, while the value for IKK-β is more consistent at ~400 nM [5] [6].

In Vivo Efficacy Study in ob/ob Mice

This protocol describes the assessment of this compound's effects on glucose metabolism and lipid levels in a mouse model of diabetes [5] [6].

- Objective: To evaluate the anti-diabetic and anti-lipidemic effects of this compound in vivo.

- Animals: Male ob/ob mice (leptin-deficient) or Zucker fa/fa rats.

- Formulation & Dosing:

- Key Measurements:

- Blood Glucose: Measure fasting blood glucose levels from tail vein blood using a glucometer.

- Serum Insulin: Quantify insulin levels using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

- Lipid Profiling: Measure serum triglycerides and free fatty acid levels using standard biochemical assays.

- Oral Glucose Tolerance Test (OGTT): After a fast, administer a glucose challenge and measure blood glucose at regular intervals to assess glucose disposal [5].

- Expected Results: Treatment with 25 mg/kg/day this compound is expected to significantly lower fasting blood glucose and insulin levels, improve glucose disposal during an OGTT, and substantially reduce triglyceride and free fatty acid levels [5] [6].

Mechanism of Action: Induction of PTP1B Aggregation

While initially classified as a PTP1B inhibitor, a 2020 study revealed an unconventional mechanism. Biomolecular NMR spectroscopy and dynamic light scattering (DLS) showed that this compound inhibits PTP1B by inducing its aggregation in a concentration-dependent manner [4].

- Experimental Evidence:

- NMR Spectroscopy: Titration of this compound into [²H,¹⁵N]-labeled PTP1B caused widespread line broadening and loss of signal intensity in 2D [¹H,¹⁵N] TROSY spectra, indicating protein aggregation and a transition to a non-native state [4].

- Differential Scanning Fluorimetry (DSF): Unlike most stabilising drug-target interactions, this compound decreased the melting temperature (Tₘ) of PTP1B, indicating protein destabilization [4].

- Dynamic Light Scattering (DLS): Directly confirmed an increase in the hydrodynamic radius of PTP1B upon this compound addition, consistent with the formation of large aggregates [4].

- Implications: This aggregation-based mechanism is likely the root cause of the insufficient clinical efficacy and adverse effects that led to the discontinuation of its development [4].

PTP1B in Cellular Signaling

The diagram below illustrates the role of PTP1B in insulin and leptin signaling pathways and the multi-target activity of this compound.

Research Applications and Conclusions

This compound serves as a critical case study in drug discovery. Its multi-target profile and unique mechanism of PTP1B inhibition via aggregation offer several insights and applications for ongoing research [4].

- A Tool for Understanding PTP1B Inhibition: It provides a reference point for studying unconventional mechanisms of enzyme inhibition and highlights the importance of detailed mechanistic studies, especially when DSF assays show target destabilization [4].

- Scaffold for Novel Inhibitors: Despite its failure, this compound's structure has been used as a starting point for pharmacophore-oriented scaffold hopping to design novel PTP1B inhibitors with improved properties [7].

- Highlighting Key Challenges: The clinical failure of this compound, along with other candidates, underscores the major hurdles in PTP1B inhibitor development: achieving selectivity over the highly homologous TCPTP and ensuring drug-like properties [1] [2] [8].

References

- 1. Protein Tyrosine Phosphatase 1B (PTP1B) [mdpi.com]

- 2. The Emerging Target Protein Tyrosine Phosphatase 1B ... [scientificarchives.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. The mode of action of the Protein tyrosine phosphatase 1B ... [pmc.ncbi.nlm.nih.gov]

- 5. | CAS#:251303-04-5 | Chemsrc this compound [chemsrc.com]

- 6. | this compound | IKK-β PTP | TargetMol 1 B inhibitor inhibitor [targetmol.com]

- 7. Discovery of novel PTP via pharmacophore-oriented... 1 B inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of natural products as selective PTP1B ... [sciencedirect.com]

Quantitative Profiling of Ertiprotafib

The table below summarizes the known inhibitory concentrations of Ertiprotafib against its primary targets [1] [2].

| Target | IC50 / EC50 Value | Assay Type | Reported Activity |

|---|---|---|---|

| IKK-β | 400 ± 40 nM | In vitro kinase assay | Potent inhibition [1] |

| PTP1B | 1.6 - 29 µM | p-nitrophenyl phosphatase activity | Inhibitor; value depends on assay conditions [2] |

| PPARα | ~1 µM (EC50) | Cell-based assay | Activator [2] |

| PPARβ | ~1 µM (EC50) | Cell-based assay | Activator [2] |

Protocol: IKK-β Kinase Inhibition Assay

This protocol details the in vitro method used to determine this compound's IC50 against IKK-β [2].

- Objective: To measure the inhibitory effect of this compound on the kinase activity of IKK-β.

- Key Reagents:

- Recombinant IKK-β enzyme

- This compound (doses ranging from 0.001 to 1 µM, typically prepared in DMSO)

- A peptide substrate containing the IκBα phosphorylation motif

- ATP

- ELISA-type assay reagents for detection (e.g., for time-resolved fluorescence (TRF))

- Methodology:

- Reaction Setup: In a suitable buffer, combine the IKK-β enzyme with the peptide substrate and ATP. The reaction is initiated by adding a pre-diluted solution of this compound.

- Incubation: Allow the phosphorylation reaction to proceed for a defined period at 30°C.

- Detection & Quantification: Stop the reaction and determine the amount of phosphorylated peptide product using an ELISA-type assay. The readout is based on time-resolved fluorescence (TRF) measurements.

- Data Analysis: The fluorescence signal is proportional to the kinase activity. IC50 values are calculated by fitting the dose-response data (this compound concentration vs. normalized kinase activity) to a non-linear regression model.

This compound in the NF-κB Signaling Pathway

This compound exerts its effects by inhibiting IKK-β, a central kinase in the canonical NF-κB signaling pathway. The diagram below illustrates this mechanism [3].

IKK-β Inhibition by this compound in the Canonical NF-κB Pathway. This diagram shows how pro-inflammatory stimuli like TNF-α activate the IKK complex. This compound directly inhibits IKK-β, preventing the degradation of IκB and subsequent activation of NF-κB-driven gene transcription [1] [3].

Application Notes for Research

- Polypharmacology: this compound is a multi-target agent. Its net effect on glucose normalization and insulin sensitization in diabetic models likely arises from the combined inhibition of PTP1B and IKK-β, along with the activation of PPARα and PPARβ [2].

- Implications for Research: The dual inhibition of PTP1B and IKK-β makes this compound a valuable tool for studying the cross-talk between insulin signaling and inflammatory pathways, both of which are implicated in type 2 diabetes and certain cancers [1] [2].

- Experimental Considerations: The inhibitory activity (IC50) of this compound can vary depending on the specific assay conditions used [2]. It is crucial to report assay details for reproducibility.

References

Ertiprotafib: A Multi-Target Investigational Agent

Ertiprotafib is a small molecule that reached Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient efficacy and dose-limiting side effects [1] [2]. Its potential therapeutic effect stems from a unique multi-target mechanism:

- PTP1B Inhibition (IC₅₀ = 1.6 µM): PTP1B is a negative regulator of the insulin signaling pathway [3]. Its inhibition increases phosphorylation of the insulin receptor, enhancing insulin sensitivity [3] [1].

- Dual PPAR Agonism (EC₅₀ ≈ 1 µM for PPARα/PPARγ): Activates both PPARα and PPARγ, acting as an insulin sensitizer and influencing lipid metabolism [2].

- IKKβ Inhibition (IC₅₀ = 400 nM): IKKβ is involved in the NF-κB pathway, which is linked to inflammation and insulin resistance [2].

Quantitative Pharmacological Profile

The table below summarizes the key quantitative data available for this compound:

| Target | Activity | Potency (IC₅₀/EC₅₀) | Assay Type / Notes |

|---|---|---|---|

| PTP1B | Inhibitor | 1.6 µM [2] | In vitro enzyme inhibition |

| IKKβ | Inhibitor | 400 nM [2] | In vitro enzyme inhibition |

| PPARα | Agonist | ~1 µM [2] | Transactivation assay |

| PPARγ | Agonist | ~1 µM [2] | Transactivation assay |

| General Solubility | Soluble in DMSO, not in water [2] | N/A | Solubility profile |

Proposed Experimental Protocols

PPAR Transactivation Assay

This protocol outlines a standard method to confirm and characterize this compound's agonistic activity on PPARα and PPARγ.

- Principle: A cell-based reporter assay where activation of a PPAR receptor by a compound leads to the expression of a measurable reporter gene (e.g., luciferase).

- Materials:

- Cell Line: HEK293 or CV-1 cells.

- Plasmids:

- Plasmid expressing the GAL4-DNA binding domain fused to the ligand-binding domain (LBD) of human PPARα or PPARγ.

- Reporter plasmid (pG5Luc) containing five GAL4 binding sites upstream of a minimal promoter and the luciferase gene.

- Test Compound: this compound (prepare a stock solution in DMSO).

- Controls: Vehicle control (DMSO), and a positive control agonist (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ).

- Detection Reagent: Luciferase assay substrate.

- Procedure:

- Cell Seeding: Seed cells in a 96-well plate.

- Transfection: Co-transfect cells with the GAL4-PPAR-LBD fusion plasmid and the pG5Luc reporter plasmid.

- Dosing: After 24 hours, dose cells with a concentration range of this compound (e.g., 1 nM to 100 µM), vehicle control, and positive controls. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).

- Incubation: Incubate for 16-24 hours.

- Lysis and Detection: Lyse cells and measure luciferase activity.

- Data Analysis: Normalize luminescence readings to the vehicle control (fold activation) and generate dose-response curves to calculate EC₅₀ values.

PTP1B Enzyme Inhibition Assay

This protocol details a method to determine this compound's inhibitory potency against PTP1B.

- Principle: A direct enzymatic assay measuring the compound's ability to inhibit the dephosphorylation of a tyrosine-phosphorylated substrate by PTP1B.

- Materials:

- Enzyme: Recombinant human PTP1B catalytic domain.

- Substrate: p-Nitrophenyl phosphate (pNPP) or a fluorescent/chemiluminescent phosphopeptide.

- Buffer: Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

- Test Compound: this compound (prepare a stock solution in DMSO).

- Positive Control: Ursolic acid (known PTP1B inhibitor with IC₅₀ ~4.0 µM) [3].

- Procedure:

- Reaction Setup: In a 96-well plate, mix PTP1B enzyme with a concentration range of this compound (e.g., 0.1 µM to 100 µM) or controls in reaction buffer. Incubate for 15-30 minutes.

- Initiate Reaction: Start the reaction by adding the substrate.

- Incubation: Allow the reaction to proceed at room temperature for a linear period (e.g., 30 minutes).

- Reaction Stop & Detection:

- If using pNPP: Stop with NaOH and measure absorbance at 405 nm.

- If using phosphopeptide: Use a detection kit to measure the dephosphorylation product.

- Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (100% activity) and a no-enzyme control (0% activity). Plot inhibition vs. compound concentration to determine the IC₅₀ value.

Key Considerations for Researchers

- Specificity Testing: Given its multi-target nature, profiling this compound against related phosphatases (e.g., T-cell protein tyrosine phosphatase, TCPTP) and other nuclear receptors is crucial to understand its selectivity [3].

- Solubility and Vehicle: this compound is soluble in DMSO but not water [2]. Maintain DMSO concentrations below 0.1% in cell-based assays to minimize cytotoxicity.

- Mechanistic Caution: While designed as a PTP1B inhibitor, research indicates this compound may induce PTP1B aggregation rather than direct active-site competition [1]. This unconventional mechanism should be considered when interpreting results.

Visualizing this compound's Dual Mechanism of Action

The diagram below illustrates how this compound targets two pathways to improve insulin sensitivity.

The diagram above shows two parallel pathways:

- Pathway 1 (PTP1B Inhibition): this compound inhibits PTP1B, preventing it from deactivating the insulin receptor. This leads to enhanced insulin signaling.

- Pathway 2 (PPAR Transactivation): this compound binds to and activates PPAR receptors. The activated complex regulates genes that improve metabolic functions.

Critical Research Implications

This compound's clinical failure was linked to an undesirable mechanism of inducing PTP1B aggregation, rather than clean inhibition [1]. This highlights a critical lesson for drug development: comprehensive mechanistic studies are essential, even for compounds with promising in vitro activity. Future research should focus on developing analogues that retain multi-target potency while avoiding deleterious mechanisms of action.

References

Ertiprotafib Animal Study Protocol: ob/ob Mice

Introduction and Mechanism of Action

The ob/ob mouse is a genetically leptin-deficient model that develops massive obesity, hyperphagia, and impaired glucose metabolism, mimicking conditions of obesity and Type 2 Diabetes (T2D) [1]. Ertiprotafib is a multi-target agent investigated for T2D treatment. Its mechanism involves:

- PTP1B Inhibition: Prevents the dephosphorylation of the insulin receptor, enhancing insulin sensitivity [2].

- IKK-β Inhibition: Contributes to anti-inflammatory effects [3] [2].

- Dual PPARα/PPARβ Agonism: Improves glucose homeostasis and reduces lipid levels [2].

The overall mechanism of this compound in improving glycemic control is summarized in the diagram below:

Detailed Experimental Protocol

Animals and Housing

- Animal Model: Male ob/ob mice (e.g., B6.V-Lepob/ob/JRj) [1].

- Age at Start: 11 weeks old [3].

- Housing Conditions: Maintained on a 12-hour light/dark cycle, housed in groups [1] [2].

- Diet: Standard diet (e.g., D12450Ji from Research Diet with 10% calories from fat) and water provided ad libitum [1].

Dosing Formulation and Administration

- Dose: 25 mg/kg [3] [2].

- Dosing Regimen: Administered orally by gavage, once daily for 4 days [3].

- Formulation: Aqueous suspension containing 2% Tween 80 and 0.5% methylcellulose [2].

- Control Group: Vehicle control (same suspension without the active compound).

Key Measurements and Endpoints

- Fasting Blood Glucose: Measured from whole blood (5 μL) collected from the tail vein using a glucometer [3] [2].

- Plasma Insulin: Determined by ELISA on blood samples [1] [2].

- Serum Lipids: Triglyceride and free fatty acid levels [2].

- Oral Glucose Tolerance Test (OGTT): Performed after a fast (e.g., 6 hours); blood glucose measured at baseline and several time points after an oral glucose load (e.g., 1 g/kg body weight) [1].

The experimental workflow is outlined as follows:

Summary of Key Quantitative Data

Table 1: this compound Dosing and Key In Vivo Findings

| Parameter | Details/Specification | Source |

|---|---|---|

| Animal Model | 11-week-old male ob/ob mice | [3] |

| Dosage | 25 mg/kg | [3] [2] |

| Route | Oral gavage | [2] |

| Duration | Once daily for 4 days | [3] |

| Key Efficacy Finding | Normalization of fasting blood glucose | [3] |

| Key Efficacy Finding | Significant decrease in insulin levels | [3] |

| Key Efficacy Finding | Significant decrease in serum triglyceride levels | [3] [2] |

| Key Efficacy Finding | Improved glucose disposal during oral challenge | [2] |

Table 2: this compound In Vitro Target Profile

| Target | Activity | IC50 / EC50 | Source |

|---|---|---|---|

| PTP1B | Inhibitor | 1.6 μM (reported range 1.6 - 29 μM) | [3] [2] |

| IKK-β | Inhibitor | 400 nM | [3] [2] |

| PPARα | Agonist | ~1 μM (EC50) | [3] [2] |

| PPARβ | Agonist | ~1 μM (EC50) | [3] [2] |

Discussion and Technical Notes

- Multiple Mechanisms: The complete in vivo effect of this compound likely results from the combined action of PTP1B inhibition, IKK-β inhibition, and PPARα/β agonism, leading to improved insulin sensitivity, glycemic control, and lipid metabolism [2].

- Model Justification: The ob/ob mouse is a robust model for studying impaired glucose metabolism and obesity. However, note that db/db mice (leptin receptor-deficient) develop a more severe diabetic phenotype [1].

- Formulation Consideration: The use of Tween 80 and methylcellulose ensures proper suspension of the compound for oral delivery. Sonication of the stock solution in DMSO is recommended before preparing the final dosing formulation [3].

References

Ertiprotafib: Chemical Profile & Stock Solution Preparation

Ertiprotafib is a small molecule inhibitor with a molecular weight of 559.51 g/mol and the CAS Number 251303-04-5 [1]. Below is the detailed protocol for preparing stock and working solutions.

Stock Solution Preparation (Concentrated Solution for Storage)

| Solution Type | Solvent | Target Concentration | Preparation Method | Storage Conditions |

|---|---|---|---|---|

| Stock Solution | Anhydrous DMSO | 100 mg/mL (approx. 178.7 mM) | Dissolve solid this compound in DMSO to the desired concentration [1]. | -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture) [1]. |

Working Solution Preparation (Ready-to-Use for Experiments)

| Application | Solvent System | Final Concentration | Preparation Method & Notes |

|---|---|---|---|

| In Vitro Assays | Assay Buffer | Varies (e.g., µM range) | Dilute DMSO stock directly into aqueous buffer. Final DMSO concentration should be ≤0.1-1% to minimize solvent effects on cells/enzymes. |

| Animal Studies (Oral/IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1] | e.g., 2.5 mg/mL | Prepare fresh. This protocol yields a suspended solution suitable for oral and intraperitoneal injection [1]. |

| Animal Studies (Oral) | 10% DMSO, 90% Corn Oil [1] | e.g., ≥ 2.5 mg/mL | Prepare fresh. This protocol yields a clear solution [1]. |

> Important Handling Notes: > * Hygroscopic DMSO: Use newly opened, anhydrous DMSO. Absorbed water can affect compound stability and solubility [1]. > * Solution Stability: Stock solutions are sensitive to repeated freeze-thaw cycles. It is recommended to prepare single-use aliquots [1].

Mechanism of Action: A Cautionary Tale

Initially developed as a PTP1B inhibitor, this compound's mode of action was later revealed to be atypical and undesirable for therapeutic development.

- Initial Characterization: this compound was identified as a monocarboxylic acid phosphotyrosine (pTyr) mimetic and a dual PPARα/γ agonist [2] [3].

- Atypical Mechanism Revealed by NMR: A 2020 study using biomolecular NMR spectroscopy demonstrated that this compound inhibits PTP1B by inducing its concentration-dependent aggregation [2]. This non-specific mechanism, rather than targeted active-site or allosteric inhibition, explains the compound's insufficient clinical efficacy and adverse effects [2]. This aggregation also accounts for the unusual observation that this compound decreases the melting temperature of PTP1B in DSF assays [2].

The following diagram illustrates the experimental workflow used to elucidate this mechanism and its key finding:

Comparative Data on PTP1B Inhibitors

This compound is one of several PTP1B inhibitors that have advanced to clinical trials. The table below summarizes key candidates for context.

| Inhibitor Name | Clinical Trial Status | Key Characteristics & Notes |

|---|---|---|

| This compound | Phase II (Discontinued) [2] [3] [4] | Dual PPAR agonist; inhibits by inducing PTP1B aggregation; discontinued due to lack of efficacy and side effects [2] [3]. |

| Trodusquemine (MSI-1436) | Phase II (Discontinued) [3] [4] | Natural product-derived; inhibits allosterically by binding to the C-terminal disordered region of PTP1B [2] [5]. |

| JTT-551 | Phase II (Discontinued) [4] | -- |

Key Takeaways for Researchers

- Solution Preparation is Standard: Follow the standard protocols for DMSO-soluble compounds, with careful attention to moisture-free solvents and storage conditions to maintain stability.

- Understand the Mechanism: this compound serves as an important case study in drug discovery. Its inhibitory action via protein aggregation highlights the necessity to confirm the molecular mode of action for hits identified in destabilizing DSF screens [2].

- Clinical Context: While no longer a clinical candidate, this compound provides a chemical platform for understanding the challenges in developing selective and efficacious PTP1B inhibitors [2] [6].

References

- 1. This compound (PTP 112) | PPAR Agonist [medchemexpress.com]

- 2. The mode of action of the Protein tyrosine phosphatase 1B ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Design, synthesis and enzymatic inhibition evaluation of ... [sciencedirect.com]

- 5. Computational Methods in Cooperation with Experimental ... [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of new potent PTP1B inhibitors with ... [sciencedirect.com]

Comprehensive Preclinical Application Notes: Evaluating Ertiprotafib in Glucose Tolerance Tests for Type 2 Diabetes Research

Introduction to Ertiprotafib and Its Multimodal Mechanism of Action

This compound represents a clinically advanced investigational compound that was developed as a novel insulin sensitizer for treating type 2 diabetes. This small molecule inhibitor reached Phase II clinical trials before development was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [1] [2]. Despite its clinical discontinuation, this compound remains a valuable research tool for investigating multimodal approaches to diabetes treatment due to its unique polypharmacology. The compound exhibits a triple mechanism of action, simultaneously targeting multiple pathways involved in glucose homeostasis and insulin signaling [3] [4].

The molecular mechanisms of this compound involve inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 1.6 μM, inhibition of IκB kinase β (IKK-β) with an IC50 of 400 nM, and agonism of peroxisome proliferator-activated receptors (PPAR) α and β with EC50 values of approximately 1 μM for both subtypes [4] [5]. This multifaceted activity profile translates to coordinated effects on glucose and lipid metabolism through enhanced insulin sensitivity, reduced inflammation, and modified lipid handling. The PTP1B inhibition specifically enhances insulin signaling by preventing the dephosphorylation of the insulin receptor and insulin receptor substrate proteins, thereby potentiating insulin action [6] [7]. Meanwhile, the PPAR agonism contributes to improved lipid profiles and additional insulin-sensitizing effects, creating a synergistic mechanism that targets multiple defects in type 2 diabetes [3].

In Vivo Efficacy Profile of this compound in Rodent Models

This compound has demonstrated robust efficacy in multiple rodent models of insulin resistance and diabetes. In insulin-resistant ob/ob mice and Zucker fa/fa rats, treatment with this compound at 25 mg/kg/day produced significant improvements in key metabolic parameters [3] [5]. The compound consistently lowered fasting blood glucose and reduced circulating insulin levels, indicating improved insulin sensitivity and glycemic control. Additionally, this compound treatment resulted in enhanced glucose disposal following an oral glucose challenge, demonstrating its effectiveness in managing postprandial hyperglycemia [3].

A particularly noteworthy aspect of this compound's efficacy profile is its significant effect on lipid metabolism. Treatment with this compound in fa/fa rats at 25 mg/kg/day resulted in substantial reductions in both triglycerides and free fatty acids [3] [5]. This lipid-lowering activity distinguishes this compound from pure PTP1B inhibitors and is attributed to its additional PPARα/β agonism properties. The coordinated improvement in both glycemic and lipid parameters makes this compound a valuable compound for studying the intersection of glucose and lipid metabolism in metabolic disease research.

Table 1: Key Efficacy Parameters of this compound in Rodent Models of Insulin Resistance

| Metabolic Parameter | Vehicle-Treated Controls | This compound-Treated (25 mg/kg/day) | Model System |

|---|---|---|---|

| Fasting blood glucose | Elevated baseline | Significantly reduced | ob/ob mice, fa/fa rats |

| Fasting insulin | Hyperinsulinemic | Significantly reduced | ob/ob mice, fa/fa rats |

| Glucose disposal | Impaired | Significantly improved | ob/ob mice, fa/fa rats |

| Triglycerides | Elevated | Significantly lowered | fa/fa rats |

| Free fatty acids | Elevated | Significantly lowered | fa/fa rats |

Table 2: Molecular Targets and Potency of this compound

| Molecular Target | Activity | Potency (IC50/EC50) | Biological Consequence |

|---|---|---|---|

| PTP1B | Inhibition | 1.6 μM | Enhanced insulin signaling |

| IKK-β | Inhibition | 400 nM | Reduced inflammation |

| PPARα | Agonism | ~1 μM | Improved lipid metabolism |

| PPARβ | Agonism | ~1 μM | Improved lipid metabolism |

Detailed Experimental Protocols for Oral Glucose Tolerance Tests (OGTT)

Animal Models and Husbandry

The recommended animal models for evaluating this compound are genetically obese rodent models that develop insulin resistance, specifically Zucker fa/fa rats or ob/ob mice [5]. These models exhibit profound insulin resistance, hyperglycemia, and dyslipidemia, providing a robust system for evaluating insulin-sensitizing compounds. Animals should be maintained under standard laboratory conditions with a 12-hour light/dark cycle and provided with standard rodent chow diet and water ad libitum throughout the study period. For optimal results, studies should be conducted with age-matched animals in the established phase of their metabolic phenotype—typically 8-12 weeks for ob/ob mice and 10-14 weeks for Zucker fa/fa rats.

Formulation and Dosing Protocol

This compound should be prepared as a stable suspension in an aqueous vehicle containing 2% Tween 80 and 0.5% methylcellulose [5]. The compound has poor water solubility but forms adequate suspensions in this vehicle with brief sonication and vortexing. The recommended dosing volume is 5-10 mL/kg body weight, administered once daily by oral gavage. The optimal efficacy dose established in preclinical studies is 25 mg/kg/day [3] [5]. For dose-response studies, a range of 10-50 mg/kg/day can be utilized. Treatment duration should be a minimum of 7-14 days to observe significant metabolic effects, with OGTT performed on the final day of the study after an overnight fast.

Table 3: this compound Formulation and Dosing Parameters

| Parameter | Specification | Notes |

|---|---|---|

| Formulation vehicle | 2% Tween 80 + 0.5% methylcellulose in water | Sequential addition with mixing |

| Stock concentration | 2.5 mg/mL | Prepare fresh daily |

| Dosing volume | 5-10 mL/kg | Adjust based on animal weight |

| Administration route | Oral gavage | Once daily |

| Treatment duration | 7-14 days | Minimum 7 days for significant effects |

| Fasting period prior to OGTT | 8 hours overnight | Water allowed during fast |

Oral Glucose Tolerance Test Procedure

The OGTT should be conducted after the established treatment period following an overnight fast (8 hours) with free access to water [5]. On the test day, administer the scheduled this compound dose or vehicle control, followed by oral glucose administration (2 g/kg for mice or 1.5-2 g/kg for rats) 30-60 minutes later. Blood samples (5-10 μL) should be collected from the tail vein immediately before glucose administration (time 0) and at 30, 60, 90, and 120 minutes post-glucose load. Blood glucose should be measured immediately using a portable glucometer with appropriate test strips. For comprehensive assessment, collect additional blood samples at selected time points for subsequent insulin measurement by ELISA.

Signaling Pathways and Molecular Mechanisms

This compound modulates glucose homeostasis through coordinated action on multiple molecular targets. The primary insulin-sensitizing effects are mediated through PTP1B inhibition, which enhances insulin signaling by preventing the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins [6] [7]. In the canonical insulin signaling pathway, insulin binding to its receptor triggers autophosphorylation and recruitment of IRS proteins, leading to activation of the PI3K-Akt pathway and subsequent translocation of GLUT4 glucose transporters to the cell membrane. PTP1B normally terminates this signal by dephosphorylating the IR and IRS proteins; this compound inhibition of PTP1B therefore prolongs and enhances insulin signaling [2].

The additional mechanisms of this compound involve PPARα/β agonism and IKK-β inhibition. PPAR activation regulates expression of genes involved in fatty acid uptake, storage, and metabolism, contributing to the improved lipid profile observed with this compound treatment [3]. IKK-β inhibition suppresses NF-κB-mediated inflammatory signaling, which may contribute to improved insulin sensitivity since chronic inflammation is known to promote insulin resistance [4] [5]. This multimodal action distinguishes this compound from single-target agents and provides a unique pharmacological profile for investigating integrated metabolic regulation.

Critical Technical Considerations and Interpretation Guidelines

Aggregation-Related Artifacts and Validation

Recent biophysical studies using biomolecular NMR spectroscopy have revealed that this compound induces concentration-dependent aggregation of PTP1B [1]. This aggregation phenomenon represents an important technical consideration for interpreting experimental results. The aggregation mechanism may account for the unusual observation that this compound decreases the melting temperature of PTP1B in differential scanning fluorimetry assays, contrary to most protein-inhibitor interactions that stabilize their targets [1]. Researchers should be aware that inhibition observed in enzymatic assays may partially reflect this aggregation effect rather than specific active-site engagement.